Dimethyl-W84 (dibromide)

Overview

Description

Mechanism of Action

Target of Action

Dimethyl-W84 (dibromide), also known as Dimethyl-W84 dibromide, is a highly potent allosteric modulator that primarily targets the M2 muscarinic acetylcholine receptor . The M2 receptor plays a crucial role in the nervous system, particularly in the heart where it slows the heart rate upon activation.

Mode of Action

Dimethyl-W84 dibromide interacts with the common allosteric site of the M2 receptor . It retards the dissociation of N-methylscopolamine, an orthosteric antagonist, from the M2 receptor . This interaction with the receptor occurs with an EC50 value of 3 nM .

Biochemical Pathways

The compound’s interaction with the M2 receptor affects the muscarinic acetylcholine receptor pathway . By slowing the release of N-methylscopolamine, it modulates the activity of the M2 receptor, thereby influencing the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Dimethyl-W84 dibromide’s action primarily involve the modulation of M2 receptor activity. By retarding the dissociation of N-methylscopolamine, it can influence the receptor’s signaling and downstream effects .

Action Environment

The action, efficacy, and stability of Dimethyl-W84 dibromide can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in aqueous environments . Additionally, storage conditions can impact its stability, with recommendations to store the compound at +4°C under desiccating conditions . It’s also recommended to prepare and use solutions on the same day whenever possible .

Biochemical Analysis

Biochemical Properties

Dimethyl-W84 (dibromide) plays a significant role in biochemical reactions. It interacts with the M2 muscarinic acetylcholine receptor . This interaction occurs at the common allosteric site, which retards the dissociation of N-methylscopolamine from the receptor .

Cellular Effects

It is known that it influences cell function by interacting with the M2 muscarinic acetylcholine receptor .

Molecular Mechanism

Dimethyl-W84 (dibromide) exerts its effects at the molecular level by interacting with the common allosteric site of the M2 muscarinic acetylcholine receptor . This interaction retards the dissociation of N-methylscopolamine from the receptor .

Chemical Reactions Analysis

Dimethyl-W84 (dibromide) primarily undergoes allosteric modulation reactions with muscarinic acetylcholine receptors . It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution. The major product formed from its interaction with the M2 receptor is a stabilized receptor-ligand complex, which prevents the dissociation of N-methylscopolamine .

Scientific Research Applications

Dimethyl-W84 (dibromide) has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the allosteric modulation of M2 muscarinic acetylcholine receptors, which are involved in various physiological processes including heart rate regulation and smooth muscle contraction . This compound is also utilized in research related to organophosphorus intoxications, where it has shown protective effects when combined with atropine .

Comparison with Similar Compounds

Dimethyl-W84 (dibromide) is unique in its high affinity and selectivity for the M2 muscarinic acetylcholine receptor . Similar compounds include hexamethonium bromide and other bis-quaternary ammonium compounds, which also act as allosteric modulators of muscarinic receptors . Dimethyl-W84 (dibromide) has a higher affinity for the M2 receptor and a more potent effect in stabilizing the receptor-ligand complex .

Biological Activity

Dimethyl-W84 (dibromide) is a compound recognized for its significant role as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Dimethyl-W84 (Dibromide)

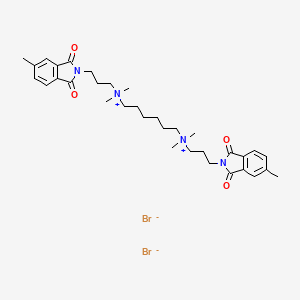

- Chemical Name : N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide

- CAS Number : 402475-33-6

- Molecular Formula : C34H48N4O4·2Br

- Molecular Weight : 736.6 g/mol

- Purity : >98%

- Solubility : Soluble in DMSO and water

Dimethyl-W84 is characterized by its ability to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor, with an effective concentration (EC50) value of approximately 3 nM .

Dimethyl-W84 binds to an allosteric site on the M2 muscarinic acetylcholine receptor, which alters the receptor's conformation and modulates its activity. This allosteric modulation is distinct from traditional orthosteric antagonism, allowing for a nuanced regulation of receptor signaling pathways.

Key Findings on Mechanism:

- Allosteric Modulation : The compound has been shown to induce conformational changes in the M2 receptor that reduce its affinity for agonists like acetylcholine .

- Kinetics : The kinetics of Dimethyl-W84's action are rapid, with significant effects observed within milliseconds .

Biological Activity and Applications

Dimethyl-W84 is primarily utilized in research related to cholinergic signaling and receptor pharmacology. Its selectivity for the M2 receptor makes it an invaluable tool for studying muscarinic receptor functions.

Applications:

- Neuroscience Research : Used extensively to investigate cholinergic signaling pathways.

- Pharmacology : Assists in understanding receptor-ligand interactions and developing therapeutic agents targeting cholinergic systems.

- Therapeutic Potential : Investigated for potential applications in treating conditions linked to dysregulated cholinergic signaling.

Comparative Analysis with Similar Compounds

| Compound | Type | Selectivity | EC50 (nM) | Notes |

|---|---|---|---|---|

| Dimethyl-W84 (dibromide) | Allosteric modulator | M2 muscarinic | 3 | High selectivity and potency |

| Hexamethonium Bromide | Competitive antagonist | Non-selective | N/A | Acts at orthosteric site |

| Atropine | Competitive antagonist | Non-selective | N/A | Binds orthosterically |

Study 1: Allosteric Modulation Characterization

In a study investigating the binding characteristics of Dimethyl-W84, researchers employed a fluorescence resonance energy transfer (FRET)-based sensor to observe its effects on M2 receptors. Results indicated that Dimethyl-W84 effectively reversed FRET signals induced by orthosteric agonists at concentrations lower than 10 µM, demonstrating its potent allosteric effects .

Study 2: Binding Affinity Assessment

An optimized assay was developed to measure the binding affinities of Dimethyl-W84 at its allosteric site. The study confirmed that the compound exhibits rapid association and dissociation kinetics comparable to that of traditional orthosteric ligands, highlighting its unique pharmacological profile .

Properties

IUPAC Name |

6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKHHBPNUMYHFM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.